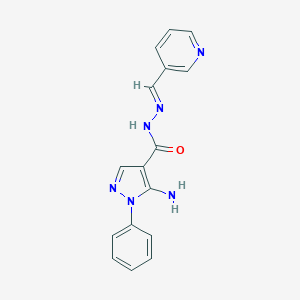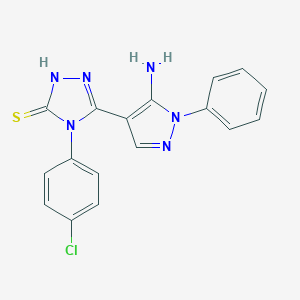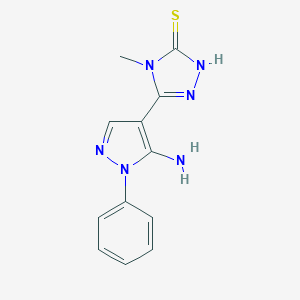
1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone, also known as EDP-420, is a synthetic compound that belongs to the family of pyrimidinones. It has been found to have potential therapeutic applications in various fields, including cancer research and neurodegenerative diseases.
作用机制
The mechanism of action of 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone is not fully understood. However, it has been found to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone can prevent the growth and proliferation of cancer cells and potentially slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, specifically prostate cancer cells. It has also been found to have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone in lab experiments is its specificity for BRD4, which makes it a promising candidate for targeted therapies. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which are important factors to consider when developing a drug for clinical use.
未来方向
There are several future directions for the research and development of 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone. One potential direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its toxicity and pharmacokinetics in order to determine its suitability for clinical use. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine and 2-bromoethyl ethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) and requires heating. The resulting product is then purified using column chromatography.
科学研究应用
1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer properties, specifically in the treatment of prostate cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
1-(2-ethoxyphenyl)-4,6-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-13-8-6-5-7-12(13)16-11(3)9-10(2)15-14(16)17/h5-9H,4H2,1-3H3 |
InChI 键 |
NCHCALSDSRZTKG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=CC(=NC2=O)C)C |
规范 SMILES |
CCOC1=CC=CC=C1N2C(=CC(=NC2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)

![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)


![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)

![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)